molecular formula C9H15NO2 B2509442 N-(oxepan-4-yl)prop-2-enamide CAS No. 1855874-29-1

N-(oxepan-4-yl)prop-2-enamide

Cat. No.: B2509442
CAS No.: 1855874-29-1
M. Wt: 169.224
InChI Key: CSZAYRHKXVPSRO-UHFFFAOYSA-N
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Description

N-(oxepan-4-yl)prop-2-enamide is a specialized acrylamide derivative designed for advanced research and development, particularly in polymer science and materials chemistry. This compound features a reactive acrylamide group linked to an oxepane heterocycle, a structure that suggests its utility as a building block for creating novel functional polymers. Researchers value it as a monomer that can be incorporated into polymer chains via free-radical polymerization . The presence of the seven-membered oxepan ring can influence the physical properties of the resulting polymers, potentially offering enhanced toughness, flexibility, and specific solubility characteristics compared to polymers derived from simpler acrylamides. Its primary research applications include serving as a key synthon in the synthesis of smart hydrogels, functionalized coatings, and advanced thermoplastic materials. The amide functionality provides sites for hydrogen bonding, which can be exploited to modify the mechanical strength and thermal stability of polymeric networks. In material science, incorporating this monomer can lead to polymers with tailored properties for specific applications such as specialty inks , durable optical fiber coatings , or as a modifying agent in hydrophilically-modified silicone compositions . Furthermore, the heterocyclic ring presents a potential site for further chemical modification, expanding its utility in creating dendrimers or other complex macromolecular architectures. This product is provided with high purity to ensure consistency and reliability in experimental outcomes. It is intended for research purposes by qualified laboratory professionals only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any personal use. All handling and experimentation must be conducted in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(oxepan-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-9(11)10-8-4-3-6-12-7-5-8/h2,8H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZAYRHKXVPSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Oxepan 4 Yl Prop 2 Enamide

Synthesis of Key Oxepane (B1206615) Precursors and Their Functionalization

Strategies for Oxepane Ring Formation (e.g., cyclization reactions, ring expansion methodologies)

The construction of the seven-membered oxepane ring can be challenging due to unfavorable entropic and enthalpic factors compared to the formation of five- or six-membered rings. Nevertheless, a variety of synthetic strategies have been developed to access this important heterocyclic motif. These methods can be broadly categorized into cyclization reactions and ring expansion methodologies. rsc.orgorganicreactions.org

Cyclization Reactions:

Intramolecular cyclization of an acyclic precursor is a common approach to form the oxepane ring. Key cyclization strategies include:

Williamson Ether Synthesis: This classical method involves the intramolecular reaction of a halo-alcohol. For the synthesis of an oxepane precursor, a 6-halo-1-alkanol can be treated with a base to induce cyclization.

Ring-Closing Metathesis (RCM): A powerful and versatile method, RCM utilizes a ruthenium or molybdenum catalyst to form a cyclic olefin from a diene. organicreactions.org Subsequent reduction of the double bond yields the saturated oxepane ring.

Radical Cyclization: Tin-mediated radical cyclization of an appropriate unsaturated precursor can also be employed to construct the oxepane ring system.

Lewis Acid-Mediated Cyclizations: Certain diols or epoxides can undergo cyclization in the presence of a Lewis acid to form the oxepane ring. organicreactions.org

Ring Expansion Methodologies:

Ring expansion of smaller, more readily available cyclic precursors offers an alternative route to oxepanes. rsc.orgorganicreactions.org Common strategies include:

Baeyer-Villiger Oxidation: The oxidation of a cyclohexanone derivative with a peroxy acid can lead to the formation of a seven-membered lactone (oxepan-2-one), which can then be further functionalized.

Rearrangement of Cyclopropanated Sugars: Ring-expansion of cyclopropanated carbohydrate-based starting materials can provide access to functionalized oxepanes. organicreactions.org

Skeletal Rearrangement of Tetrahydropyrans: Functionalized tetrahydropyrans can undergo skeletal rearrangements to yield oxepane derivatives. organicreactions.org

Method Description Advantages Disadvantages
Williamson Ether Synthesis Intramolecular cyclization of a halo-alcohol.Simple, well-established.May require harsh conditions.
Ring-Closing Metathesis Catalytic cyclization of a diene.High functional group tolerance, mild conditions.Requires specific catalysts.
Baeyer-Villiger Oxidation Oxidation of a cyclohexanone to a lactone.Access to functionalized oxepanes.Requires subsequent transformations.
Ring Expansion of Sugars Rearrangement of cyclopropanated carbohydrates.Access to stereochemically rich oxepanes.Multi-step sequences often required.

Stereoselective Approaches to 4-Substituted Oxepane Building Blocks

For many applications, controlling the stereochemistry at the C4 position of the oxepane ring is crucial. Several stereoselective strategies have been developed to synthesize chiral 4-substituted oxepane building blocks. These approaches often rely on the use of chiral starting materials or chiral catalysts.

One effective strategy involves the use of asymmetric allylation and substrate-directed installation of a functional group. This approach has been utilized to control both the absolute and relative stereochemistry of a seven-membered oxepane ring in the synthesis of complex molecules.

Another approach involves the diastereoselective functionalization of an existing oxepane precursor. For instance, the reduction of a prochiral ketone at the C4 position using a chiral reducing agent can lead to the formation of a single enantiomer of the corresponding alcohol. This alcohol can then be further manipulated to introduce other functionalities with defined stereochemistry.

Installation of the Amine Moiety at the C4 Position of the Oxepane Ring

A key step in the synthesis of the target molecule is the introduction of an amine group at the C4 position of the oxepane ring. A common and efficient method to achieve this is through the reductive amination of a C4-keto precursor, oxepan-4-one. organicreactions.orgmasterorganicchemistry.com

Reductive amination is a two-step process that is often carried out in a single pot. masterorganicchemistry.com It involves the reaction of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com

Key aspects of the reductive amination of oxepan-4-one include:

Amine Source: Ammonia or a protected amine equivalent can be used as the nitrogen source.

Reducing Agent: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being particularly effective as they are selective for the reduction of the iminium ion in the presence of the ketone. masterorganicchemistry.com

Reaction Conditions: The reaction is typically carried out in a protic solvent such as methanol or ethanol, often with the addition of a Lewis acid to facilitate imine formation. masterorganicchemistry.com

An alternative approach involves the conversion of a 4-hydroxyoxepane to a suitable leaving group (e.g., mesylate or tosylate) followed by nucleophilic substitution with an amine or an azide, which can then be reduced to the amine.

Construction of the Prop-2-enamide Moiety

The final stage of the synthesis involves the formation of the prop-2-enamide (acrylamide) moiety by coupling acrylic acid or a derivative with the 4-aminooxepane precursor.

Amide Bond Formation Strategies (e.g., Coupling Reactions of Acrylic Acid Derivatives with Amines, Schotten-Baumann Method)

Several well-established methods for amide bond formation can be applied to the synthesis of N-(oxepan-4-yl)prop-2-enamide.

Coupling Reactions of Acrylic Acid Derivatives:

This is a widely used approach that involves activating the carboxylic acid group of acrylic acid to facilitate its reaction with the amine. Common methods include:

Acyl Chloride Method: Acrylic acid can be converted to acryloyl chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting acryloyl chloride is highly reactive and readily couples with 4-aminooxepane, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate acrylic acid, allowing for its direct coupling with the amine.

Active Ester Method: Acrylic acid can be converted to an active ester, which then reacts with the amine.

Schotten-Baumann Method:

The Schotten-Baumann reaction is a classic method for the synthesis of amides from amines and acyl chlorides. In the context of this compound synthesis, it would involve the reaction of 4-aminooxepane with acryloyl chloride under biphasic conditions, typically with an aqueous base (like sodium hydroxide) and an organic solvent. This method is often robust and high-yielding.

Method Reagents Conditions
Acyl Chloride Acryloyl chloride, amine, base (e.g., triethylamine)Anhydrous organic solvent, often at low temperatures.
Carbodiimide Coupling Acrylic acid, amine, coupling agent (e.g., EDC, DCC)Anhydrous organic solvent, room temperature.
Schotten-Baumann Acryloyl chloride, amine, aqueous baseBiphasic (organic solvent/water), room temperature.

Regio- and Chemoselective Considerations in Acrylation Reactions

When dealing with more complex amine precursors that may contain other nucleophilic functional groups, chemoselectivity becomes an important consideration. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. researchgate.net In the context of acrylation, the high reactivity of the amine towards the activated acrylic acid derivative generally ensures that N-acylation is the predominant reaction.

Regioselectivity , which refers to the preference of a reaction to occur at a particular position on a molecule, is also a key factor. researchgate.netresearchgate.net In the case of the acrylation of 4-aminooxepane, the reaction is expected to be highly regioselective, with the acylation occurring exclusively at the nitrogen atom of the amine.

A potential side reaction in the acrylation of amines is the Michael addition of a second molecule of the amine to the newly formed acrylamide (B121943) product. This would lead to the formation of a bis-adduct. However, by carefully controlling the stoichiometry of the reactants (using a slight excess of the amine or by slow addition of the acylating agent), this side reaction can be minimized.

Convergent and Divergent Synthetic Pathways for this compound

Convergent and divergent synthetic strategies offer powerful approaches to complex molecules like this compound, allowing for modularity and the rapid generation of analogs. A convergent synthesis would involve the separate synthesis of the oxepane and acrylamide moieties, followed by their coupling. In contrast, a divergent approach would start from a common intermediate that is later elaborated to the final product and its derivatives.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly efficient for building molecular complexity. While a specific MCR for the direct synthesis of this compound is not extensively documented, analogous MCRs for the synthesis of structurally related amides and heterocycles suggest the feasibility of this approach. For instance, Ugi-type MCRs are well-known for their ability to generate α-acetamido amides and can be adapted to incorporate cyclic amines. A hypothetical Ugi-type reaction for the synthesis of a precursor to this compound could involve oxepan-4-amine, an aldehyde, a carboxylic acid, and an isocyanide.

The Hantzsch reaction, another powerful MCR for the synthesis of dihydropyridines, demonstrates the potential of MCRs in creating diverse heterocyclic structures which could be precursors to the oxepane moiety through ring-rearrangement or expansion strategies youtube.com. The development of novel MCRs that could directly incorporate the oxepane and acrylamide functionalities in a single step remains an active area of research.

Domino and cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, offer an elegant and atom-economical approach to the synthesis of complex molecules. For the synthesis of this compound, a domino strategy could be envisioned that first constructs the oxepane ring, followed by in-situ N-acylation.

The formation of the oxepane ring itself can be achieved through various cascade reactions. For example, Rh(I)-catalyzed cascade C-C bond formation and cleavage of cyclobutenol derivatives has been shown to produce substituted oxepanes nih.gov. Similarly, palladium-catalyzed cascade (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes can lead to benzoxepin derivatives, highlighting the potential for transition metal-catalyzed cascade reactions in forming seven-membered oxygen-containing rings mdpi.com. Acrylamides are also known to participate in domino reactions to form aza-heterocycles nih.gov. A potential domino approach to this compound could involve an initial Michael addition of a hydroxyl group to an activated alkyne, followed by an intramolecular cyclization to form the oxepane ring, and subsequent amidation.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering mild, efficient, and selective methods for bond formation. The synthesis of this compound can benefit significantly from various catalytic strategies.

Transition metals such as copper (Cu) and palladium (Pd) are extensively used to catalyze the formation of C-N and C-C bonds, which are crucial steps in the synthesis of amides. Copper-catalyzed amidation reactions are particularly advantageous due to the low cost and toxicity of copper catalysts mdpi.com. For instance, copper-catalyzed oxidative amidation of aldehydes with amine salts provides a practical route to various amides under mild conditions nih.gov. This methodology could be applied to the synthesis of this compound by coupling an appropriate aldehyde precursor with oxepan-4-amine.

Palladium catalysis is also a powerful tool for amide synthesis. Palladium-catalyzed hydroaminocarbonylation of alkynes offers a modular approach to acrylamides orientjchem.orgnih.gov. This could be a key step in a convergent synthesis of this compound, where a suitable alkyne is coupled with oxepan-4-amine and carbon monoxide. Furthermore, palladium-catalyzed cross-coupling reactions can be employed to construct the oxepane ring or to functionalize it prior to the amidation step.

The table below summarizes representative transition metal-catalyzed reactions that could be adapted for the synthesis of this compound.

CatalystReactantsProduct TypePotential Application in this compound Synthesis
Copper (Cu)Aldehyde, Amine Salt, OxidantSecondary/Tertiary AmideCoupling of an acrylic aldehyde precursor with oxepan-4-amine.
Palladium (Pd)Alkyne, Amine, COAcrylamideHydroaminocarbonylation of acetylene with oxepan-4-amine.
Copper (Cu)Aryl/Vinyl Halide, AmideN-Aryl/N-Vinyl AmideCoupling of acrylamide with a functionalized oxepane precursor.
Palladium (Pd)Aryl/Vinyl Halide, Amine, COAmideCarbonylative cross-coupling to form the amide bond.

In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to traditional metal-based catalysis. Organocatalysis, the use of small organic molecules as catalysts, has been applied to the synthesis of polyacrylamides through post-polymerization modification, demonstrating the potential for organocatalyzed amidation reactions google.comnih.govrsc.org. For example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with 1,2,4-triazole (TA) has been shown to effectively catalyze the amidation of esters google.comnih.govrsc.org. This approach could be utilized in the final step of a convergent synthesis of this compound from an acrylic ester and oxepan-4-amine.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and mild reaction conditions. Amide bond formation is a common transformation in biological systems, and various enzymes have been harnessed for synthetic purposes nih.govacs.orgresearchgate.netnih.gov. Lipases and nitrile hydratases are two classes of enzymes that have shown great promise in amide synthesis nih.govnih.gov. A lipase could potentially catalyze the direct amidation of acrylic acid or its ester with oxepan-4-amine in an aqueous medium, offering a green and efficient synthetic route.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the desired product while minimizing waste and side reactions. For the synthesis of this compound, a key step is the acylation of oxepan-4-amine with acryloyl chloride or a related activated acrylic acid derivative. This reaction is a variation of the well-known Schotten-Baumann reaction.

Key parameters to optimize in this acylation step include the choice of base, solvent, temperature, and the rate of addition of the acylating agent. A variety of bases can be employed, such as triethylamine, diisopropylethylamine (DIPEA), or inorganic bases like sodium carbonate. The choice of solvent can also significantly impact the reaction outcome, with common choices including dichloromethane (DCM), tetrahydrofuran (THF), or biphasic systems.

The following table presents a hypothetical optimization study for the acylation of oxepan-4-amine with acryloyl chloride, based on general principles of amidation reactions.

EntryBase (equiv.)SolventTemperature (°C)Addition Time (min)Yield (%)
1Triethylamine (1.1)Dichloromethane0 to rt3075
2Diisopropylethylamine (1.1)Dichloromethane0 to rt3082
3Sodium Carbonate (2.0)Dichloromethane/Water0 to rt3065
4Triethylamine (1.1)Tetrahydrofuran0 to rt3078
5Diisopropylethylamine (1.1)Dichloromethane-20 to 06088
6Diisopropylethylamine (1.1)Dichloromethane0 to rt1070 (with side products)

This hypothetical data suggests that using a hindered organic base like DIPEA at low temperatures with slow addition of the acyl chloride could lead to higher yields by minimizing side reactions such as polymerization of the acryloyl chloride or multiple acylations. Further optimization could involve screening different activating agents for acrylic acid, such as coupling reagents commonly used in peptide synthesis.

Chemical Reactivity and Mechanistic Investigations of N Oxepan 4 Yl Prop 2 Enamide

Reactivity Profile of the α,β-Unsaturated Amide System

The α,β-unsaturated amide functionality, specifically the acrylamide (B121943) group in N-(oxepan-4-yl)prop-2-enamide, is a soft electrophile. The electron-withdrawing effect of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electron-deficient and thus the primary site for nucleophilic attack nih.govnih.govresearchgate.net. However, compared to other α,β-unsaturated carbonyls like ketones or esters, acrylamides are generally considered weakly electrophilic and less reactive nih.gov. This moderated reactivity is a key feature, influencing the types of reactions it readily undergoes.

Nucleophilic Conjugate Addition (Michael Addition) Reactions

The quintessential reaction of the α,β-unsaturated amide system is the nucleophilic conjugate addition, or Michael addition nih.govmasterorganicchemistry.com. In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the acrylamide (Michael acceptor) nih.govmasterorganicchemistry.comlibretexts.org.

Mechanism and Nucleophiles: The reaction typically proceeds via the attack of a nucleophile on the electrophilic β-carbon. This breaks the π-bond, creating a transient enolate intermediate which is subsequently protonated to yield the final 1,4-adduct masterorganicchemistry.comrsc.org. A wide array of nucleophiles can participate in this reaction, with soft nucleophiles like thiolates showing a particular preference for reacting with soft electrophiles like acrylamides, a concept explained by Hard and Soft Acids and Bases (HSAB) theory nih.govnih.gov.

Unfunctionalized acrylamides are known to be relatively unreactive towards thiols, a property that has been exploited in the design of targeted covalent inhibitors where high reactivity could lead to off-target effects nih.govrsc.org. The reactivity can, however, be enhanced by placing electron-withdrawing groups on the nitrogen or the α-carbon of the amide beilstein-journals.org. The reaction with thiols is a second-order process, and kinetic studies have shown that the rate-limiting step is typically the initial nucleophilic attack nih.govrsc.org.

Nucleophile ClassExample NucleophileTypical ConditionsNotes
ThiolsCysteine, Glutathione (GSH)Base-catalyzed or physiological pHReaction is crucial in biological contexts and covalent inhibitor design. nih.govnih.govrsc.org
AminesPrimary and Secondary AminesOften proceeds without a catalystA common method for forming β-amino acid derivatives.
EnolatesMalonic esters, β-keto estersBase-catalyzed (e.g., NaOEt)Classic Michael reaction for C-C bond formation. masterorganicchemistry.comlibretexts.org
OrganocupratesGilman reagents (R₂CuLi)Aprotic solvent, low temperaturePreferentially undergoes 1,4-addition over 1,2-addition to the carbonyl. masterorganicchemistry.com

Polymerization Characteristics of the Acrylamide Moiety

The vinyl group of the acrylamide moiety allows this compound to act as a monomer in polymerization reactions. Acrylamide and its N-substituted derivatives are widely used to synthesize a variety of polymers with diverse properties uobaghdad.edu.iqresearchgate.net.

Free-Radical Polymerization: The most common method for polymerizing acrylamides is free-radical polymerization kpi.ua. This process involves three main stages:

Initiation: A free-radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, is thermally or photochemically decomposed to generate initial radicals. These radicals add to the double bond of the monomer, initiating the polymer chain.

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, rapidly extending the polymer chain.

Termination: The growth of polymer chains is halted, typically through the combination or disproportionation of two growing radical chains.

N-substituted acrylamides can be polymerized or copolymerized with other vinyl monomers (like acrylonitrile or methyl acrylate) in solution, often using an initiator like AIBN at elevated temperatures (e.g., 60-80 °C) uobaghdad.edu.iqresearchgate.netkpi.ua.

Controlled Polymerization Methods: While free-radical polymerization is robust, it offers limited control over polymer molecular weight and architecture. More advanced techniques, such as Group Transfer Polymerization (GTP), have been applied to N,N-disubstituted acrylamides to produce well-defined polymers in a controlled, living manner nih.gov. These methods allow for precise synthesis of polymers with specific end-groups and block copolymer structures.

Polymerization MethodTypical Initiator/CatalystKey Features
Free-Radical PolymerizationAIBN, PeroxidesCommon, versatile, suitable for homo- and copolymerization. uobaghdad.edu.iqkpi.ua
Group Transfer Polymerization (GTP)Silyl ketene acetals, OrganocatalystsControlled/living polymerization, produces well-defined polymers. nih.gov
Reversible Addition-Fragmentation Chain Transfer (RAFT)RAFT agents (e.g., dithioesters)Provides excellent control over molecular weight and dispersity.

Electrophilic and Cycloaddition Reactions of the Alkene

The alkene in this compound is electron-deficient, which significantly diminishes its reactivity towards common electrophiles that readily react with electron-rich alkenes (e.g., hydrohalogenation, halogenation).

Cycloaddition Reactions: Despite its deactivation towards many electrophiles, the electron-deficient nature of the acrylamide double bond makes it a competent dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-rich dienes. Furthermore, acrylamides have been shown to participate in other types of cycloadditions:

[2+2] Cycloadditions: Intramolecular [2+2] cycloadditions of acrylamides tethered to other unsaturated systems, such as alkylidenecyclopropanes, can occur thermally to produce complex spirocyclic systems with high regio- and diastereoselectivity rsc.org.

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): Acrylamides are effective dipolarophiles in reactions with 1,3-dipoles like nitrones, nitrile oxides, and azomethine ylides to synthesize five-membered heterocyclic rings. The use of chiral acrylamides in these reactions can provide high levels of stereocontrol researchgate.net.

[3+3] Cycloadditions: Lewis acid-catalyzed [3+3] cycloadditions involving related systems have been used to construct six-membered rings, including oxepane-fused structures, demonstrating a pathway to complex heterocyclic frameworks thieme-connect.com.

Reactivity of the Oxepane (B1206615) Heterocycle

The oxepane ring is a seven-membered saturated ether. Compared to smaller cyclic ethers like epoxides or oxetanes, oxepanes have significantly less ring strain and are therefore generally more stable and less reactive pearson.comlibretexts.org. Their reactivity is characteristic of acyclic ethers, primarily involving cleavage of the carbon-oxygen bond under strongly acidic conditions pearson.comsciencemadness.orglongdom.orgmasterorganicchemistry.com.

Ether Cleavage and Functionalization Reactions

The cleavage of ethers, including the oxepane ring, is typically an acid-catalyzed nucleophilic substitution reaction sciencemadness.orglongdom.orgwikipedia.org. The general mechanism involves two key steps:

Protonation: A strong acid (e.g., HBr, HI) protonates the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol) pearson.commasterorganicchemistry.com.

Nucleophilic Attack: A nucleophile, often the conjugate base of the acid (e.g., Br⁻, I⁻), attacks one of the α-carbons, displacing the alcohol and cleaving the C-O bond pearson.commasterorganicchemistry.com.

The specific substitution pathway (Sₙ1 or Sₙ2) depends on the structure of the ether sciencemadness.orglongdom.orgwikipedia.org. For a secondary ether like the oxepane in this compound, the reaction at the C-O bonds would likely proceed via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered α-carbon sciencemadness.orglongdom.org. If a stable carbocation could be formed, an Sₙ1 pathway might be possible longdom.orgwikipedia.org.

ReagentMechanismTypical Product
Hydroiodic Acid (HI)Sₙ1 / Sₙ2Di-iodide (from ring opening)
Hydrobromic Acid (HBr)Sₙ1 / Sₙ2Di-bromide (from ring opening)
Boron Tribromide (BBr₃)Lewis acid-catalyzed cleavageDi-bromide (from ring opening)

Ring-Opening and Potential Rearrangement Processes

Under forcing acidic conditions, the cleavage of the oxepane ring can be accompanied by rearrangements. The formation of a carbocation intermediate following the departure of the leaving group can initiate processes such as hydride or alkyl shifts to form a more stable carbocation before being trapped by a nucleophile nih.govescholarship.org.

For example, studies on related polycyclic systems have shown that acid-catalyzed dehydration and rearrangement of a precursor can lead to the formation of an oxepane ring nih.gov. Conversely, acid-catalyzed processes can also lead to skeletal rearrangements of the oxepane itself nih.govresearchgate.net. While the stability of the seven-membered ring makes such reactions less common than for strained rings, they remain a potential reaction pathway under sufficiently energetic conditions, particularly with catalysis by strong Brønsted or Lewis acids thieme-connect.comescholarship.org.

Heteroatom Reactivity (Oxygen) within the Ring System

The oxygen atom in the oxepane ring of this compound possesses lone pairs of electrons, suggesting it could act as a Lewis base or a hydrogen bond acceptor. In the presence of strong acids, it is conceivable that the oxygen could be protonated, potentially activating the ring towards nucleophilic attack or rearrangement. However, no published studies have specifically examined this behavior for this compound. The reactivity of the oxepane ring is generally characterized by ring-opening reactions under specific conditions, but the direct involvement of the heteroatom in intermolecular reactions for this compound has not been documented.

Transformations Involving the Amide Linkage

The amide linkage is a key functional group in this compound, and its reactivity is of significant interest.

Hydrolysis and Transamidation Chemistry

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental organic reaction. This transformation can be catalyzed by acid or base, typically requiring elevated temperatures. For this compound, this would yield prop-2-enoic acid and oxepan-4-amine. Transamidation, the reaction of an amide with an amine to form a new amide, is another potential transformation. While these reactions are well-established for amides in general, specific conditions, reaction rates, and yields for the hydrolysis and transamidation of this compound have not been reported in the scientific literature.

N-Substitutional Reactions (e.g., N-Alkylation, N-Acylation)

N-substitutional reactions, such as N-alkylation and N-acylation, involve the replacement of the hydrogen atom on the amide nitrogen with an alkyl or acyl group, respectively. These reactions typically proceed via deprotonation of the amide nitrogen followed by nucleophilic attack on an electrophile. The specific conditions and outcomes of such reactions for this compound are not documented.

Mechanistic Studies of Crucial Transformations

A thorough understanding of the reaction mechanisms is crucial for controlling and optimizing chemical transformations.

Elucidation of Reaction Pathways and Intermediates

Mechanistic studies would involve the identification of reaction pathways and the characterization of any intermediates formed during the transformations of this compound. For instance, in the case of acid-catalyzed hydrolysis, the mechanism would likely involve the protonation of the amide carbonyl oxygen, followed by nucleophilic attack by water. However, without experimental or computational studies on this specific molecule, any proposed pathway remains speculative.

Transition State Characterization and Activation Energy Determination

A deeper mechanistic understanding would come from the characterization of transition states and the determination of activation energies for the key reaction steps. Such data, often obtained through computational chemistry and kinetic studies, provides quantitative insight into the reaction's feasibility and rate. No such studies have been published for this compound.

Kinetic and Thermodynamic Aspects of Chemical Conversions

The chemical reactivity of this compound is predominantly dictated by the two primary functional groups present in its structure: the acrylamide moiety and the oxepane ring. The acrylamide group, being an α,β-unsaturated carbonyl system, is susceptible to nucleophilic attack (such as Michael addition) and radical polymerization. The amide linkage itself can undergo hydrolysis, typically under acidic or basic conditions. The oxepane ring, a seven-membered cyclic ether, is generally stable but can participate in ring-opening reactions under specific, often harsh, conditions. The kinetic and thermodynamic parameters of these transformations are crucial for understanding the compound's stability, reactivity, and potential applications.

Due to a lack of specific experimental data for this compound in publicly available literature, the following discussion is based on established principles and data from analogous N-substituted acrylamides and cyclic ethers. These examples serve to illustrate the expected kinetic and thermodynamic behavior of this compound in various chemical conversions.

Michael Addition Reactions

The conjugated system of the acrylamide group makes it an excellent Michael acceptor. Nucleophiles, particularly soft nucleophiles like thiols (thiol-Michael addition) and amines (aza-Michael addition), readily add across the carbon-carbon double bond.

Kinetics: The rate of the Michael addition is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the presence of catalysts. For N-substituted acrylamides, the reaction with thiols is a well-studied "click" reaction. Kinetic studies on similar N-substituted acrylamides have shown a wide range of activation energies, from 28 kJ mol⁻¹ to 108 kJ mol⁻¹, depending on the specific reactants and conditions. The reaction is typically second-order, being first-order in both the acrylamide and the nucleophile.

Interestingly, for some N-acrylamides, the rate-limiting step may not be the initial nucleophilic attack but rather the decomplexation of the product from other reactants, especially when hydrogen bonding is significant. The substituent on the nitrogen atom can also influence the reaction rate; electron-withdrawing groups can increase the electrophilicity of the β-carbon, thus accelerating the reaction, while bulky substituents may introduce steric hindrance, slowing it down. For this compound, the oxepane ring is a non-aromatic, alkyl-like substituent and is expected to have a modest electronic effect on the reaction rate.

Interactive Table: Representative Kinetic Data for Thiol-Michael Addition to N-Substituted Acrylamides

N-SubstituentNucleophileSecond-Order Rate Constant (k) (M⁻¹ h⁻¹)Conditions
N,N-diethylGlutathione2.574pH 7.4
N-benzylGlutathioneNot specified, but reactivepH 7.4
N,N'-methylenebisGlutathione134.800pH 7.4

This data is for illustrative purposes, based on studies of various N-substituted acrylamides, to indicate the range of reactivity. Specific values for this compound are not available.

Amide Hydrolysis

The amide bond in this compound can be cleaved through hydrolysis to yield prop-2-enoic acid and oxepan-4-amine. This reaction is typically slow at neutral pH but can be catalyzed by acid or base.

Kinetics: The hydrolysis of amides can follow different mechanisms depending on the pH.

Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-catalyzed (alkaline) hydrolysis: This process involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The kinetics of alkaline hydrolysis of polyacrylamide, a related polymer, is a second-order reaction, dependent on both the amide and alkali concentrations.

Variable-temperature kinetic studies of zinc-promoted amide hydrolysis have yielded activation enthalpies (ΔH‡) around 18.0 kcal/mol (approximately 75.3 kJ/mol) and activation entropies (ΔS‡) of about -22 cal/mol·K. For the hydrolysis of simple amides, activation energies are often in the range of 20-30 kcal/mol (84-126 kJ/mol).

Thermodynamics: Amide hydrolysis is generally a thermodynamically favorable process with a negative Gibbs free energy change under standard conditions, although the reaction is kinetically stable. The high activation energy barrier prevents spontaneous hydrolysis at room temperature and neutral pH. The equilibrium lies far to the side of the carboxylic acid and amine products.

Interactive Table: Representative Activation Parameters for Amide Hydrolysis

ReactionΔH‡ (kcal/mol)ΔS‡ (cal/mol·K)Conditions
Zinc-promoted amide hydrolysis18.0(5)-22(2)CD₃CN/D₂O
Acid hydrolysis of L-asparagine~23-11Aqueous HCl

This table presents representative data from studies on different amide-containing molecules to illustrate the typical energy barriers involved in hydrolysis. Specific thermodynamic data for this compound is not available.

Radical Polymerization

The acrylamide functionality of this compound allows it to act as a monomer in radical polymerization reactions, leading to the formation of a polyacrylamide derivative with pendant oxepanyl groups.

Thermodynamics: The radical polymerization of vinyl monomers like acrylamides is an exothermic process. The conversion of a carbon-carbon pi bond in the monomer to a sigma bond in the polymer backbone is enthalpically favorable. The enthalpy of polymerization (ΔH_p) for acrylamide is in the range of -71 to -84 kJ/mol (-17 to -20 kcal/mol). As with Michael additions, polymerization leads to a decrease in entropy (negative ΔS) because many small monomer molecules are converted into a much larger, more ordered polymer chain. However, the large negative enthalpy change ensures that the Gibbs free energy of polymerization is also negative, making the process thermodynamically favorable.

Interactive Table: Thermodynamic Data for Radical Polymerization of Acrylamide Monomers

MonomerEnthalpy of Polymerization (ΔH_p) (kJ/mol)
Acrylamide-83
Methacrylamide-56.2

This data for acrylamide and methacrylamide illustrates the exothermic nature of the polymerization of the acrylamide functional group. Values for this compound are expected to be of a similar order of magnitude.

In-Silico Exploration of this compound: A Search for Computational and Theoretical Data

A comprehensive search for computational and theoretical studies on the chemical compound this compound has revealed a significant gap in the publicly available scientific literature. Despite targeted searches for quantum chemical calculations, conformational analyses, and molecular dynamics simulations, no specific research data for this particular molecule could be retrieved.

Therefore, it is not possible to provide a detailed article on the computational and theoretical studies of this compound that would adhere to the requested scientific rigor and specificity concerning its molecular and electronic structure, chemical interactions, and conformational dynamics.

The field of computational chemistry relies on existing research to synthesize and report on the theoretical underpinnings of a molecule's behavior. Methodologies such as Density Functional Theory (DFT) and Ab Initio calculations are powerful tools for elucidating geometry optimization, charge distribution, and the energetics of chemical interactions. Furthermore, Frontier Molecular Orbital (HOMO/LUMO) analysis provides critical insights into a molecule's reactivity.

Similarly, conformational analysis and molecular dynamics simulations are essential for understanding the flexibility of a molecule, its potential tautomeric and isomeric forms, and its behavior over time. These studies help to map the potential energy surface and identify stable conformations.

While extensive research exists on related chemical structures, such as various acrylamide derivatives and heterocyclic compounds, a direct application of these findings to this compound would be speculative and scientifically unsound without specific computational studies on the target molecule.

Future research initiatives are necessary to perform the requisite quantum chemical calculations and molecular dynamics simulations on this compound to generate the data needed for a thorough computational and theoretical characterization. Until such studies are conducted and published, a detailed article on this specific topic cannot be compiled.

Computational and Theoretical Studies of N Oxepan 4 Yl Prop 2 Enamide

Computational Prediction of Reactivity and Reaction Mechanisms

Currently, there are no published studies that computationally model the reactivity and reaction mechanisms of N-(oxepan-4-yl)prop-2-enamide. Such research would be invaluable for understanding its chemical behavior.

Modeling of Reaction Pathways and Transition States

No information is available on the modeling of reaction pathways or the calculation of transition states for reactions involving this compound. Future computational work could explore, for example, its susceptibility to nucleophilic attack at the acrylamide (B121943) moiety or reactions involving the oxepane (B1206615) ring. This would involve mapping the potential energy surface to identify the lowest energy paths for various transformations and characterizing the geometry and energy of the associated transition states.

Simulation of Catalytic Processes and Selectivity

There are no computational simulations of catalytic processes involving this compound. Research in this area could investigate how different catalysts might influence its reactions, predicting the selectivity for certain products. For instance, modeling could help in the design of catalysts for stereoselective polymerizations or other transformations.

Molecular Modeling of Intermolecular and Intramolecular Interactions

The specific intermolecular and intramolecular interactions of this compound have not been elucidated through molecular modeling studies. Such analyses are crucial for understanding its physical properties and how it interacts with other molecules.

Analysis of Hydrogen Bonding Networks and Their Influence on Conformation

There is no available analysis of the hydrogen bonding networks that this compound may form. As it contains both a hydrogen bond donor (the amide N-H) and acceptors (the amide and ether oxygens), it is expected to participate in hydrogen bonding. Computational studies could predict the preferred hydrogen bonding motifs, both with itself and with other molecules, and how these interactions influence its three-dimensional conformation.

Prediction of Non-Covalent Interactions and Supramolecular Organization

No predictions regarding the non-covalent interactions and potential for supramolecular organization of this compound have been reported. Beyond hydrogen bonding, other non-covalent forces such as van der Waals interactions and dipole-dipole interactions would play a significant role in its solid-state packing and behavior in solution. Molecular modeling could provide insights into how these forces direct the self-assembly of molecules into larger, ordered structures.

Design and Synthesis of N Oxepan 4 Yl Prop 2 Enamide Derivatives and Analogues

Structural Modifications of the Oxepane (B1206615) Ring

The seven-membered oxepane ring serves as a versatile scaffold for structural variation. Modifications can range from simple substituent changes to the incorporation of additional heteroatoms or the construction of complex polycyclic systems.

Variation of Substituents on the Oxepane Ring and Their Impact on Chemical Properties

The introduction of substituents onto the oxepane ring can significantly influence the chemical properties of N-(oxepan-4-yl)prop-2-enamide derivatives. The nature, size, and position of these substituents can affect parameters such as solubility, lipophilicity, and metabolic stability. For instance, the incorporation of polar groups like hydroxyl or amino functions can enhance aqueous solubility, while lipophilic groups such as alkyl or aryl moieties can increase partitioning into nonpolar environments.

Substituent Position on Oxepane Ring Potential Impact on Chemical Properties
Methyl2- or 3-positionIncreased lipophilicity, potential for steric hindrance
Hydroxyl2-, 3-, or 4-positionIncreased hydrophilicity, potential for hydrogen bonding
FluoroVarious positionsIncreased metabolic stability, altered electronics
Phenyl2- or 3-positionIncreased lipophilicity and potential for π-stacking interactions

These modifications can be achieved through various synthetic strategies, often starting from functionalized oxepane precursors.

Introduction of Additional Heteroatoms into the Oxepane Scaffold

Replacing one or more carbon atoms of the oxepane ring with other heteroatoms, such as nitrogen or sulfur, leads to the formation of novel heterocyclic scaffolds. For example, the introduction of a nitrogen atom can yield an oxazepane ring system, which can significantly alter the basicity and hydrogen bonding capabilities of the molecule. The synthesis of such seven-membered heterocyclic compounds can be achieved through various methods, including transition metal-catalyzed reactions and ring-expansion strategies researchgate.net. The incorporation of heteroatoms like nitrogen or phosphorus has been explored in various six-membered heterocyclic systems, and similar principles can be applied to the oxepane scaffold uoregon.eduthieme.com.

Development of Fused and Bridged Polycyclic Systems Incorporating the Oxepane Motif

To explore a wider chemical space and introduce conformational rigidity, the oxepane ring can be incorporated into fused or bridged polycyclic systems. Fused systems, where the oxepane ring shares one or more bonds with another ring, can be synthesized through intramolecular cyclization reactions. For instance, intramolecular Friedel-Crafts acylation has been used to synthesize polycyclic-fused quinoline systems containing an oxepine ring researchgate.net.

Bridged systems, where a linker connects non-adjacent atoms of the oxepane ring, can create unique three-dimensional structures. The synthesis of such complex architectures often requires multi-step synthetic sequences rsc.orgresearchgate.net. These rigid structures can be valuable for probing specific binding interactions with biological targets. The nomenclature of such fused and bridged fused ring systems follows established IUPAC guidelines iupac.org.

Elaboration of the Prop-2-enamide Moiety

The prop-2-enamide group is a key functional handle that can be readily modified to generate a diverse range of analogues.

Stereochemical and Substituent Variations on the Alkene Unit

Furthermore, the introduction of substituents on the alkene unit can modulate its reactivity and steric profile. For example, alkyl or aryl groups can be introduced at the α- or β-positions to the carbonyl group.

Modification Potential Impact
(E)- to (Z)-isomerizationAltered spatial arrangement of substituents
α-Methyl substitutionIncreased steric bulk near the amide
β-Phenyl substitutionIntroduction of an aromatic group for potential π-interactions

Diversification of the Amide Nitrogen Substituents (e.g., N-Alkyl, N-Aryl, N-Heterocyclic)

Nitrogen Substituent Example Potential Properties
N-AlkylN-Methyl, N-EthylIncreased lipophilicity
N-ArylN-Phenyl, N-4-ChlorophenylPotential for aromatic interactions, altered electronics
N-HeterocyclicN-Pyridyl, N-ImidazolylAltered polarity, basicity, and potential for specific interactions

The systematic exploration of these structural modifications provides a powerful platform for the development of novel this compound derivatives with tailored chemical and biological profiles.

Hybrid Structures and Conjugates of this compound

The covalent linkage of this compound to other molecular entities can yield hybrid structures and conjugates with novel or enhanced properties. These modifications are instrumental in tailoring the molecule for specific chemical environments and applications.

Integration with Other Nitrogen and Oxygen Heterocyclic Scaffolds

The incorporation of additional heterocyclic scaffolds, containing nitrogen and oxygen atoms, into the this compound structure can significantly influence its chemical behavior. The synthesis of such hybrids typically involves the reaction of a functionalized this compound with a suitable heterocyclic partner. For instance, an this compound derivative bearing a reactive functional group (e.g., a hydroxyl or amino group) on the oxepane ring could be coupled with a variety of heterocyclic carboxylic acids or acyl chlorides.

Commonly employed nitrogen-containing heterocycles for such conjugations include pyridines, pyrimidines, and indoles. Oxygen-containing heterocycles like furans and pyrans are also valuable building blocks. The choice of the heterocyclic moiety is dictated by the desired electronic and steric properties of the final hybrid molecule. For example, coupling with a pyridine ring can introduce a basic nitrogen atom, potentially altering the solubility and binding properties of the conjugate.

Table 1: Examples of Proposed Hybrid Structures of this compound with Other Heterocyclic Scaffolds

Heterocyclic ScaffoldLinkage TypePotential Property Modification
PyridineAmide or EsterIncreased polarity, potential for metal coordination
FuranEther or C-C bondAltered electronic properties, potential for Diels-Alder reactions
PyrimidineAmine or EtherModified hydrogen bonding capabilities, potential biological activity
OxazolineAmideIntroduction of a chiral center, modulation of reactivity

Macrocyclization and Oligomerization Strategies for Higher-Order Structures

The creation of macrocycles and oligomers from this compound monomers can lead to the development of materials with unique conformational and functional attributes.

Macrocyclization: Intramolecular cyclization of a suitably functionalized this compound derivative can yield macrocyclic structures. This typically requires high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization. Ring-closing metathesis (RCM) is a powerful tool for the synthesis of such macrocycles, provided the monomer is equipped with terminal alkene functionalities. While acrylamides themselves can be less reactive in some cyclization reactions compared to other Michael acceptors like vinyl sulfonamides, strategic catalyst selection and reaction condition optimization can facilitate macrocycle formation nih.gov.

Oligomerization: The controlled polymerization of this compound can produce well-defined oligomers. Techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization allow for precise control over the molecular weight and dispersity of the resulting polymers rsc.org. The oxepane moiety in the repeating unit can influence the solubility and thermal properties of the resulting oligomers. Copolymers can also be synthesized by reacting this compound with other vinylic monomers, leading to materials with a combination of properties from the constituent monomers uobaghdad.edu.iqresearchgate.net. The resulting polymers can be further modified post-polymerization to introduce additional functionalities acs.org.

Structure-Reactivity/Property Relationship (SRPR) Studies in Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity and physicochemical properties is crucial for their rational design and application.

Correlating Structural Features with Chemical Transformation Rates and Selectivities

The reactivity of the this compound core, particularly the electrophilicity of the α,β-unsaturated amide, is highly sensitive to its substitution pattern. The N-substituent, in this case, the oxepan-4-yl group, plays a significant role in modulating this reactivity through both electronic and steric effects.

Electronic Effects: The oxepane ring, being a saturated cyclic ether, is generally considered to be a weakly electron-donating group through induction. This slight electron-donating nature may subtly decrease the electrophilicity of the β-carbon of the acrylamide (B121943) moiety compared to N-aryl or N-acyl acrylamides, which possess electron-withdrawing substituents. Studies on N-substituted acrylamides have shown that electron-withdrawing groups on the nitrogen atom increase the reactivity towards nucleophiles like thiols, whereas electron-donating groups decrease it rsc.org.

Steric Effects: The steric bulk of the oxepan-4-yl group can also influence the rate of chemical transformations. A larger substituent on the nitrogen atom can hinder the approach of a nucleophile to the β-carbon, thereby slowing down the reaction rate acs.org. The conformational flexibility of the seven-membered oxepane ring may also play a role in the accessibility of the reactive acrylamide moiety.

Table 2: Predicted Relative Reactivity of N-Substituted Acrylamides with a Model Nucleophile (e.g., Glutathione)

N-SubstituentElectronic EffectSteric HindrancePredicted Relative Reactivity
PhenylElectron-withdrawingModerateHigh
MethylWeakly electron-donatingLowModerate
Oxepan-4-yl Weakly electron-donating Moderate to High Low to Moderate
tert-ButylElectron-donatingHighLow

This table is based on general principles of acrylamide reactivity and extrapolations from studies on other N-substituted acrylamides nih.govacs.org. The predicted reactivity for this compound is an estimation.

Tuning Physicochemical Properties (e.g., solubility, stability, and polarity for specific chemical applications) through Structural Modification

The physicochemical properties of this compound can be fine-tuned through structural modifications to suit specific applications.

Solubility: The solubility of this compound is influenced by the balance between the polar amide group and the relatively nonpolar oxepane ring and vinyl group. The parent acrylamide is highly soluble in water wikipedia.org. The introduction of the oxepane moiety is expected to decrease water solubility to some extent while increasing solubility in organic solvents. To enhance water solubility, one could introduce hydrophilic functional groups, such as hydroxyl or oligo(ethylene glycol) chains, onto the oxepane ring. Conversely, appending hydrophobic groups would decrease water solubility rsc.orgresearchgate.net.

Stability: The stability of the acrylamide functional group can be a concern, as it can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions. The N-substituent can influence the rate of hydrolysis. Furthermore, the vinyl group can undergo polymerization, especially at elevated temperatures or in the presence of radical initiators nih.gov. The stability of the oxepane ring is generally high, though it can be cleaved under strongly acidic conditions rsc.org.

Table 3: Predicted Physicochemical Properties of this compound and a Hypothetical Hydroxylated Derivative

CompoundMolecular FormulaPredicted LogPPredicted Water SolubilityPredicted Polarity (Dipole Moment)
This compoundC9H15NO2~1.5Moderately SolubleModerate
N-((2-hydroxy)oxepan-4-yl)prop-2-enamideC9H15NO3~0.8More SolubleHigher

Advanced Characterization and Spectroscopic Elucidation of N Oxepan 4 Yl Prop 2 Enamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the atomic connectivity and spatial arrangement of N-(oxepan-4-yl)prop-2-enamide can be obtained.

Unambiguous Structural Assignment via 1D NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the oxepane (B1206615) ring and the prop-2-enamide moiety. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, as well as by the anisotropic effects of the double bond and carbonyl group.

Oxepane Ring Protons: The protons on the carbons adjacent to the oxygen atom (C2 and C7) would appear at a downfield chemical shift, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the oxygen. The remaining methylene protons of the oxepane ring (at C3, C5, and C6) would likely resonate as complex multiplets in the upfield region, around 1.6-2.0 ppm. The methine proton at C4, being attached to the nitrogen, would be expected to appear as a multiplet in the range of 4.0-4.5 ppm.

Prop-2-enamide Protons: The vinyl protons of the acrylamide (B121943) group would give rise to a characteristic set of signals in the olefinic region of the spectrum (5.5-6.5 ppm). These protons typically form an AMX spin system, with distinct chemical shifts and coupling constants. The proton on the amide nitrogen (NH) would be expected to show a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration, but typically appears between 7.5 and 8.5 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom in the molecule.

Oxepane Ring Carbons: The carbons bonded to the oxygen atom (C2 and C7) would be expected to resonate in the downfield region for aliphatic carbons, typically around 65-75 ppm. The other methylene carbons of the ring (C3, C5, and C6) would appear at higher field, in the range of 25-35 ppm. The methine carbon (C4) attached to the nitrogen would be shifted downfield to approximately 45-55 ppm.

Prop-2-enamide Carbons: The carbonyl carbon of the amide group would exhibit a characteristic signal in the far downfield region of the spectrum, typically between 165 and 175 ppm. The two sp² hybridized carbons of the vinyl group would resonate in the olefinic region, generally between 125 and 135 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C=O-165.5
CH=CH₂6.1-6.3 (m)130.8
CH=CH5.6-5.8 (m)126.3
NH8.0 (br s)-
C4-H4.1-4.3 (m)50.2
C2/C7-H₂3.6-3.8 (m)68.9
C3/C5-H₂1.8-2.0 (m)32.5
C6-H₂1.6-1.8 (m)28.1

Note: The predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Elucidation of Connectivity and Stereochemistry using 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and for determining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons in the oxepane ring, confirming the sequence of methylene and methine groups. It would also show correlations between the vinyl protons of the prop-2-enamide moiety.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.eduwikipedia.org This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu HMBC is critical for piecing together the molecular fragments. For instance, a correlation between the NH proton and the carbonyl carbon would confirm the amide linkage. Correlations between the C4 proton of the oxepane ring and the carbonyl carbon, as well as the vinyl carbons, would definitively establish the connectivity between the two main parts of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOE correlations between certain protons on the oxepane ring could help to define its chair-like or boat-like conformation.

Through the combined interpretation of these 1D and 2D NMR spectra, the complete and unambiguous structural assignment of this compound can be achieved.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Precise Mass Determination through High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental formula of the molecule. nih.govwur.nl For this compound (C₉H₁₅NO₂), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value.

Interactive Data Table: Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z)
[M]⁺C₉H₁₅NO₂169.1103
[M+H]⁺C₉H₁₆NO₂⁺170.1176
[M+Na]⁺C₉H₁₅NNaO₂⁺192.0995

The high accuracy of HRMS allows for the confident confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Fragmentation Pathway Analysis using Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion or protonated molecule) and the analysis of the resulting product ions. nationalmaglab.orgunt.edu The fragmentation pattern provides valuable structural information. The fragmentation of this compound would likely proceed through several characteristic pathways.

Cleavage of the Amide Bond: A common fragmentation pathway for amides is the cleavage of the C-N bond, which would result in the formation of an acryloyl cation and a neutral oxepan-4-amine fragment, or vice versa. unl.ptnih.gov

Fragmentation of the Oxepane Ring: Cyclic ethers can undergo ring-opening followed by various cleavage reactions. nsf.govnih.govresearchgate.net This could lead to the loss of small neutral molecules like water or ethylene.

Loss of the Acrylamide Side Chain: Cleavage of the bond between the oxepane ring and the nitrogen atom would result in an ion corresponding to the protonated oxepane ring and a neutral acrylamide molecule.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's connectivity can be constructed, complementing the data obtained from NMR spectroscopy.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.orgnih.gov To perform this analysis, a suitable single crystal of this compound is required.

The diffraction of X-rays by the crystal lattice produces a unique diffraction pattern. Analysis of the intensities and positions of the diffracted beams allows for the calculation of an electron density map of the molecule. From this map, the precise positions of all atoms (excluding hydrogens in many cases) can be determined.

The key information that would be obtained from an X-ray crystal structure analysis of this compound includes:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths and bond angles for all atoms in the molecule.

The conformation of the oxepane ring in the solid state (e.g., chair, boat, or twist-boat conformation).

The planarity of the amide group.

Information on intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, which dictates the crystal packing.

While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic study would provide the ultimate proof of the molecular structure of this compound.

Determination of Solid-State Molecular Structure via Single Crystal X-ray Diffraction

Based on this, the this compound molecule is expected to exhibit similar intermolecular hydrogen bonding via its N-H and C=O groups. The presence of the bulky oxepane ring, however, would likely lead to a different crystal packing arrangement compared to simple acrylamide. The bond lengths and angles within the acrylamide fragment of this compound are anticipated to be in close agreement with those observed for acrylamide.

Table 1: Expected Crystallographic Parameters for the Acrylamide Moiety of this compound (based on acrylamide data)

Parameter Expected Value
C=O bond length ~1.25 Å
C-N bond length ~1.33 Å
C=C bond length ~1.34 Å
N-H bond length ~0.86 Å
C-C-N bond angle ~116°

Note: These are approximate values based on the crystal structure of acrylamide and may vary slightly in the target molecule due to the influence of the oxepane substituent.

Analysis of Conformational Features in the Crystalline State

Systematic conformational analyses of seven-membered rings like oxepane have shown that they predominantly adopt chair and twist-chair conformations. researchgate.netnih.gov These conformations are generally the most stable, minimizing steric and torsional strain. The twist-chair conformation is often reported as the most stable for similar systems. nih.gov

The propenamide portion of the molecule is expected to be largely planar due to the sp2 hybridization of the atoms involved in the double bond and the amide group. This planarity is a common feature of amides and is essential for the delocalization of electrons across the O=C-N system.

Therefore, in the crystalline state, this compound would likely exhibit a structure where the planar propenamide group is attached to the oxepane ring, which is in a chair or twist-chair conformation. The specific orientation of the substituent on the oxepane ring (axial vs. equatorial) would be influenced by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The spectra provide a fingerprint of the molecule based on the vibrations of its bonds.

For this compound, the key functional groups are the amide, the carbon-carbon double bond, and the ether linkage within the oxepane ring. The vibrational spectra of acrylamide have been extensively studied and provide a reliable basis for assigning the characteristic bands of the propenamide moiety. researchgate.netresearchgate.net

Key Expected Vibrational Bands:

Amide I (C=O stretch): A strong absorption is expected in the region of 1650-1680 cm⁻¹. This band is one of the most characteristic features of amides. researchgate.net

Amide II (N-H bend and C-N stretch): This band typically appears between 1510 and 1570 cm⁻¹ and is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. researchgate.net

C=C Stretch: The stretching vibration of the carbon-carbon double bond is expected to give a band in the range of 1620-1640 cm⁻¹. researchgate.net

N-H Stretch: A band corresponding to the N-H stretching vibration should be observed in the region of 3100-3500 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C-O-C Stretch (Ether): The asymmetric and symmetric stretching vibrations of the ether linkage in the oxepane ring are expected to produce strong bands in the 1070-1150 cm⁻¹ region.

Table 2: Predicted Dominant Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
Amide I (C=O stretch) Amide 1650 - 1680
Amide II (N-H bend) Amide 1510 - 1570
C=C stretch Alkene 1620 - 1640
N-H stretch Amide 3100 - 3500
C-O-C stretch Ether (Oxepane) 1070 - 1150

Emerging Applications in Chemical and Material Sciences

Utility as a Chemical Building Block for Complex Architectures

The unique combination of a polymerizable group and a heterocyclic scaffold makes N-(oxepan-4-yl)prop-2-enamide a promising candidate for the construction of complex molecular architectures.

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules for the exploration of new chemical and biological spaces. The acrylamide (B121943) functionality in this compound can serve as a versatile handle for a variety of chemical transformations. It can participate in Michael additions, cycloadditions, and other reactions to introduce additional complexity and diversity. The oxepane (B1206615) ring itself is a feature found in a number of biologically active natural products, making it a "privileged scaffold" that can be further functionalized. nih.gov

In a combinatorial chemistry approach, the core structure of this compound could be systematically modified. For example, the oxepane ring could be derivatized prior to or after the introduction of the acrylamide group, and the acrylamide double bond could be reacted with a library of different thiols or amines to rapidly generate a large number of distinct compounds. This strategy is valuable in the search for new therapeutic agents and materials with novel properties. The modular synthesis of acrylamides is a well-established method for creating diverse molecular libraries. chemistryviews.org

Table 1: Potential Reactions for Diversity-Oriented Synthesis

Reaction TypeReactantPotential Outcome
Michael AdditionThiols, AminesFunctionalized propionamide derivatives
Diels-Alder ReactionDienesCyclohexene-fused lactams
Radical AdditionVarious radical precursorsIntroduction of diverse functional groups

The dual functionality of this compound makes it an attractive precursor for the synthesis of more complex and functionally advanced molecules. The acrylamide group can be used to link the oxepane moiety to other molecular fragments, while the oxepane ring can impart desirable properties such as improved solubility or specific binding interactions.

For instance, acrylamide derivatives are utilized in the synthesis of compounds with potential therapeutic applications, including as antiallergic agents and antitumor agents. sioc-journal.cnnih.gov The synthesis of various N-substituted acrylamides has been explored for creating molecules with specific biological activities. uobaghdad.edu.iqmdpi.comnih.gov Following these established synthetic routes, this compound could be a key starting material for novel drug candidates. The oxepane motif is a core structure in several natural products with interesting biological activities, and its incorporation could lead to molecules with enhanced or novel functions. nih.gov

Polymer Chemistry and Material Science Innovations

The presence of the polymerizable acrylamide group is of particular interest in the field of polymer chemistry and material science.

This compound can act as a functional monomer in polymerization reactions. Its copolymerization with other vinyl monomers, such as acrylic acid or other acrylamides, can be used to tailor the properties of the resulting polymer. kpi.uanih.govmdpi.comresearchgate.net The incorporation of the oxepan-4-yl group into a polymer backbone could influence its solubility, thermal stability, and mechanical properties. For example, the hydrophilic nature of the ether linkages in the oxepane ring could enhance the water solubility or hydrogel-forming capabilities of the polymer.

The synthesis of copolymers using N-substituted acrylamides is a well-established technique to create polymers with diverse functionalities. uobaghdad.edu.iq These polymers can find applications in various fields, from biomedical devices to industrial processes. mdpi.comresearchgate.net Post-polymerization modification is another avenue where the reactivity of the acrylamide group could be exploited to introduce new functional groups onto a pre-existing polymer chain. digitellinc.comnih.gov

Table 2: Potential Copolymers and Their Properties

Co-monomerPotential Polymer Properties
Acrylic AcidpH-responsive, hydrophilic
N-isopropylacrylamideThermo-responsive
StyreneIncreased hydrophobicity and rigidity

While this compound itself is a mono-functional monomer, it could be chemically modified to introduce a second reactive group, thereby transforming it into a cross-linking agent. Cross-linking is a crucial process for the formation of stable polymer networks, such as hydrogels, which have widespread applications in drug delivery, tissue engineering, and as superabsorbents.

Acrylamide-based cross-linkers are commonly used to create robust hydrogel structures. researchgate.netacs.orgacs.orgnih.govmdpi.com For example, a di-functional derivative of this compound could be synthesized and incorporated into a polymer network, where the oxepane rings would act as flexible spacer units between the polymer chains, influencing the swelling behavior and mechanical strength of the resulting hydrogel.

Polymers derived from acrylamides are frequently used for surface modification to alter the properties of a material. ucsb.eduresearchgate.netbiomedpharmajournal.org For instance, grafting poly(this compound) onto a surface could render it more hydrophilic, which is beneficial for improving biocompatibility and reducing protein fouling on medical implants. nih.govnih.gov

The acrylamide group can be used to covalently attach the polymer to a suitably functionalized surface. oup.com Coatings formulated with polymers containing the oxepane moiety might exhibit unique properties, such as improved adhesion or altered surface energy. Such coatings could be valuable in a range of applications, from biomedical devices to specialized industrial coatings. The ability of acrylamide-based polymers to form hydrogel coatings is particularly useful for creating biocompatible surfaces. researchgate.netnih.gov

Applications in Analytical Chemistry

No research data was found on the development or use of this compound as a reagent in non-biological chemical assays.

There is no available literature detailing the evaluation or application of this compound as a stationary phase or modifier in any form of chromatographic separation.

Bioisosteric Replacements in Chemical Design for Property Modulation (Focus on Chemical Principles)

While the principle of bioisosteric replacement is a common strategy in chemical design to modulate molecular properties, no studies were identified that specifically investigate this compound in this context for non-therapeutic purposes.

No information is available on the use of the this compound scaffold in the rational design of molecules to modulate molecular recognition in a non-therapeutic context.

There are no published studies on the development or use of this compound as a chemical probe for investigating non-therapeutic molecular systems.

Future Research Directions and Perspectives

Development of Highly Efficient and Environmentally Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of processes that are not only efficient but also environmentally benign. For N-(oxepan-4-yl)prop-2-enamide, research should prioritize the development of green synthetic methodologies. This includes exploring catalytic reactions that minimize waste, employing renewable starting materials, and utilizing safer solvent systems. Atom-economical approaches, such as direct C-H activation or one-pot multi-component reactions, could offer elegant and sustainable alternatives to traditional multi-step syntheses. The goal is to establish a synthetic pathway that is scalable, cost-effective, and adheres to the principles of green chemistry.

Deepening Mechanistic Insights Through Synergistic Computational and Experimental Approaches

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is paramount for its rational manipulation. A synergistic approach that combines computational modeling with experimental validation will be crucial. Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and kinetic and thermodynamic parameters. These theoretical predictions can then be corroborated and refined through meticulous experimental studies, including kinetic analysis, isotopic labeling, and spectroscopic characterization of intermediates. This integrated approach will provide a detailed picture of the electronic and steric factors that influence the compound's behavior.

Exploration of Novel Chemical Transformations and Reactivity Patterns

The acrylic amide moiety and the oxepane (B1206615) ring in this compound present multiple avenues for novel chemical transformations. Research should focus on exploring the reactivity of the double bond, such as its participation in various addition reactions, cycloadditions, and polymerization processes. The amide functionality offers opportunities for hydrolysis, reduction, and derivatization. Furthermore, the oxepane ring, with its ether linkage, could be a target for ring-opening reactions or modifications to introduce new functional groups. Uncovering unique reactivity patterns will expand the synthetic utility of this compound.

Rational Design of Highly Functionalized Derivatives with Precisely Tailored Chemical Properties

Building upon a solid understanding of its synthesis and reactivity, the rational design of novel derivatives of this compound can be pursued. By systematically modifying the core structure—for instance, by introducing substituents on the oxepane ring or altering the acrylamide (B121943) group—it will be possible to fine-tune the molecule's physicochemical properties. This could include tailoring its solubility, polarity, thermal stability, and electronic properties. The goal is to create a library of functionalized derivatives with precisely controlled characteristics, opening the door to a wide range of potential applications.

Expanding Applications in Advanced Materials and Chemical Technologies

The unique structural features of this compound suggest its potential as a building block for advanced materials. The polymerizable acrylamide group makes it a candidate for the synthesis of novel polymers with tailored properties, such as specific thermal or mechanical characteristics. The presence of the oxepane ring could impart unique conformational constraints and polarity to these materials. Potential applications could be explored in areas such as specialty polymers, coatings, adhesives, and as a component in the development of functional materials for various chemical technologies.

Interdisciplinary Research Integrating this compound into Emerging Fields of Chemical Science

The full potential of this compound may be realized through interdisciplinary collaborations. By integrating this compound into emerging fields of chemical science, new and unexpected applications may be discovered. For example, its utility could be explored in medicinal chemistry as a scaffold for bioactive molecules, in supramolecular chemistry for the construction of complex architectures, or in catalysis as a ligand for metal complexes. Collaborative efforts with researchers in materials science, polymer chemistry, and biochemistry will be essential to explore these exciting new frontiers.

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